molecular formula C9H10F3N3 B13428563 1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13428563
M. Wt: 217.19 g/mol
InChI Key: ZODZPIUCJNUJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

1-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-b]pyrazole

InChI

InChI=1S/C9H10F3N3/c1-6(2)14-3-4-15-8(14)5-7(13-15)9(10,11)12/h3-6H,1-2H3

InChI Key

ZODZPIUCJNUJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and an appropriate carbonyl compound, the cyclization can be facilitated by acid or base catalysis .

Industrial Production Methods: Industrial production methods often employ optimized reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts and solvents. Additionally, continuous flow reactors may be used to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-Isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Isopropyl-6-(difluoromethyl)-1H-imidazo[1,2-b]pyrazole

Uniqueness: 1-Isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both imidazole and pyrazole rings, which confer distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-Isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole family, which has gained attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H8F3N3C_8H_8F_3N_3, and it has a molecular weight of 215.17 g/mol. The trifluoromethyl group is significant for enhancing the compound's lipophilicity and biological activity.

Research indicates that compounds in the imidazo[1,2-b]pyrazole class often exert their effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that similar pyrazole derivatives can inhibit Aurora-A kinase and other critical kinases associated with cancer progression.

Biological Activities

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Target IC50 Value Reference
Antitumor ActivityVarious cancer cell lines49.85 µM (example)Xia et al., 2022
Inhibition of Aurora-A KinaseCancer cells0.067 µMLi et al., 2022
Anti-inflammatory ActivityInflammatory pathwaysNot specifiedScience.gov
Antiparasitic ActivityPlasmodium falciparum0.262 µMMDPI

Case Study 1: Antitumor Activity

In a study by Xia et al., various derivatives of imidazo[1,2-b]pyrazole were synthesized and screened for antitumor activity. The compound demonstrated significant cell apoptosis in cancer cell lines with an IC50 value of 49.85 µM, indicating its potential as an anticancer agent.

Case Study 2: Kinase Inhibition

Li et al. evaluated pyrazole derivatives for their inhibitory effects on Aurora-A kinase, a target crucial for cell cycle regulation in cancer cells. The study revealed that certain derivatives exhibited strong inhibition with IC50 values as low as 0.067 µM, suggesting that this compound could share similar properties.

Case Study 3: Anti-inflammatory Effects

Research has indicated that imidazo[1,2-b]pyrazoles may also possess anti-inflammatory properties. Although specific IC50 values were not reported for this compound, related pyrazoles have shown effectiveness in modulating inflammatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.